Furan-3-yl(phenyl)methanamine hydrochloride
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Overview
Description
Furan-3-yl(phenyl)methanamine hydrochloride is an organic compound with the molecular formula C11H12ClNO It is a derivative of furan, a heterocyclic aromatic compound characterized by a five-membered ring containing one oxygen atom
Mechanism of Action
Target of Action
Furan-3-yl(phenyl)methanamine hydrochloride is a compound that has been studied for its potential antibacterial activity .
Mode of Action
Furan derivatives, which include this compound, are known to interact with bacterial cells in a way that disrupts their normal functions .
Biochemical Pathways
It is known that furan derivatives can interfere with various bacterial processes, leading to their eventual death .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a p-gp substrate . These properties suggest that the compound may have good bioavailability.
Result of Action
It is suggested that the compound’s antibacterial activity results in the death of bacterial cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution in the body . .
Biochemical Analysis
Biochemical Properties
The compound is part of the furan derivatives, which are known to interact with various enzymes, proteins, and other biomolecules . Specific interactions of Furan-3-yl(phenyl)methanamine hydrochloride with these biomolecules are not documented in the available literature.
Cellular Effects
Furan derivatives are known to have a wide range of biological and pharmacological characteristics , but specific effects of this compound on cell function, cell signaling pathways, gene expression, and cellular metabolism have not been documented.
Molecular Mechanism
While furan derivatives are known to exert effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
While furan derivatives are known to interact with various enzymes and cofactors , specific interactions of this compound with these molecules, as well as its effects on metabolic flux or metabolite levels, are not documented.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-3-yl(phenyl)methanamine hydrochloride typically involves the reaction of furan derivatives with phenylmethanamine under specific conditions. One common method includes the use of a furan-3-yl halide, which reacts with phenylmethanamine in the presence of a base to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Furan-3-yl(phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan-3-yl ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include furan-3-yl ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Furan-3-yl(phenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- Furan-2-yl(phenyl)methanamine hydrochloride
- Furan-3-yl(phenyl)methanamine
- Furan-2-yl(phenyl)methanamine
Uniqueness
Furan-3-yl(phenyl)methanamine hydrochloride is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
furan-3-yl(phenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9;/h1-8,11H,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUYMDNJOIEIBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=COC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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